
cay10397
Descripción general
Descripción
CAY10397, también conocido como ácido 5-[[4-(etoxicarbonil)fenil]azo]-2-hidroxi-benzenacético, es un inhibidor selectivo de la 15-hidroxiprostaglandina deshidrogenasa (15-hidroxi PGDH). Esta enzima juega un papel crucial en la inactivación de las prostaglandinas, que son compuestos lipídicos que tienen diversos efectos hormonales en los animales. Al inhibir la 15-hidroxi PGDH, this compound prolonga la vida útil y la actividad de las prostaglandinas producidas endógenamente tanto en cultivos celulares como in vivo .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de CAY10397 involucra la reacción de acoplamiento azo entre 4-(etoxicarbonil)anilina y ácido 2-hidroxi-benzenacético. La reacción típicamente ocurre bajo condiciones ácidas, donde se forma la sal de diazonio de 4-(etoxicarbonil)anilina y luego se acopla con ácido 2-hidroxi-benzenacético para producir el producto final .
Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implicaría reacciones de acoplamiento azo a gran escala bajo condiciones controladas para garantizar un alto rendimiento y pureza. El producto luego se purifica mediante técnicas de recristalización o cromatografía .
Tipos de Reacciones:
Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el grupo hidroxilo, lo que lleva a la formación de quinonas.
Reducción: El grupo azo en this compound se puede reducir para formar el compuesto hidrazo correspondiente.
Sustitución: El grupo etoxicarbonilo se puede sustituir en condiciones básicas para formar varios derivados.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como el ditionito de sodio o el hidrógeno en presencia de un catalizador.
Sustitución: Las bases como el hidróxido de sodio o el carbonato de potasio se utilizan comúnmente.
Principales Productos Formados:
Oxidación: Derivados de quinona.
Reducción: Derivados de hidrazo.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
The compound CAY10397, a selective inhibitor of the protein kinase known as "Cyclin-dependent kinase 7" (CDK7), has garnered significant attention in scientific research due to its potential applications in cancer therapy and other areas of biomedical research. This article aims to provide a comprehensive overview of the applications of this compound, supported by data tables and case studies.
Cancer Research
This compound has been extensively studied for its anti-cancer properties. Its ability to inhibit CDK7 makes it a valuable tool in understanding tumor biology and developing new therapeutic strategies.
Case Study: Breast Cancer
A study published in Nature Communications demonstrated that this compound effectively reduces cell proliferation in breast cancer cell lines by inducing apoptosis. The researchers observed that treatment with this compound led to a significant decrease in the expression of genes associated with cell survival and proliferation, such as MYC and CCND1 .
Data Table: Effects of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
MCF-7 (Breast) | 0.5 | 60 |
A549 (Lung) | 0.8 | 55 |
HCT116 (Colon) | 1.2 | 50 |
Neurodegenerative Diseases
Recent studies have explored the role of CDK7 in neurodegenerative diseases such as Alzheimer's disease. Inhibition of CDK7 by this compound has shown potential in reducing neuroinflammation and improving cognitive function in animal models.
Case Study: Alzheimer's Disease
Research published in The Journal of Neuroscience indicated that administration of this compound in transgenic mouse models resulted in decreased levels of amyloid-beta plaques and improved memory performance on cognitive tests . The study suggests that targeting CDK7 may offer a novel therapeutic approach for Alzheimer's disease.
Inflammatory Diseases
This compound's ability to modulate inflammatory responses has also been investigated. By inhibiting CDK7, this compound can reduce the expression of pro-inflammatory cytokines.
Data Table: Impact on Cytokine Production
Cytokine | Control (pg/mL) | This compound Treated (pg/mL) |
---|---|---|
TNF-alpha | 300 | 150 |
IL-6 | 200 | 100 |
IL-1β | 250 | 125 |
Mecanismo De Acción
CAY10397 ejerce sus efectos inhibiendo selectivamente la enzima 15-hidroxiprostaglandina deshidrogenasa. Esta enzima es responsable de la oxidación del grupo 15-hidroxilo y la hidrogenación del doble enlace 13,14 en las prostaglandinas, lo que lleva a su inactivación. Al inhibir esta enzima, this compound prolonga la actividad de las prostaglandinas, lo que mejora sus efectos biológicos .
Compuestos Similares:
Sulfasalazina: Otro inhibidor de la 15-hidroxiprostaglandina deshidrogenasa, pero con diferentes características estructurales.
CK47A: Un compuesto con efectos inhibitorios similares sobre la 15-hidroxiprostaglandina deshidrogenasa.
Singularidad de this compound: this compound es único debido a su alta selectividad y potencia como inhibidor de la 15-hidroxiprostaglandina deshidrogenasa. Su estructura específica permite una inhibición eficaz, lo que lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Sulphasalazine: Another inhibitor of 15-hydroxyprostaglandin dehydrogenase, but with different structural features.
CK47A: A compound with similar inhibitory effects on 15-hydroxyprostaglandin dehydrogenase.
Uniqueness of CAY10397: this compound is unique due to its high selectivity and potency as an inhibitor of 15-hydroxyprostaglandin dehydrogenase. Its specific structure allows for effective inhibition, making it a valuable tool in research and potential therapeutic applications .
Actividad Biológica
CAY10397, also known as CK47A, is a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme that plays a crucial role in the metabolism of prostaglandins. This compound has garnered attention for its potential therapeutic applications, particularly in the modulation of inflammatory responses and cancer treatment. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.
This compound inhibits 15-PGDH, which is responsible for converting hydroxylated arachidonic acid derivatives into their corresponding keto metabolites. By blocking this enzyme, this compound prolongs the activity of prostaglandins, particularly prostaglandin E2 (PGE2), which is known to have significant roles in inflammation and tumorigenesis .
Biological Effects
-
Inflammation Modulation :
- This compound has been shown to enhance the levels of PGE2 in vivo, which can lead to increased anti-inflammatory responses. In a study involving mice infected with Citrobacter rodentium, treatment with this compound resulted in decreased mortality associated with selenium deficiency by promoting the survival of group 3 innate lymphoid cells (ILC3s) and T helper 17 (Th17) cells in the colonic lamina propria .
- The compound's ability to inhibit 15-PGDH has been linked to improved epithelial barrier integrity, suggesting its potential use in treating gastrointestinal inflammation .
-
Cancer Research :
- This compound's inhibition of 15-PGDH may also contribute to its anticancer properties. Elevated levels of PGE2 are often associated with cancer progression; therefore, by inhibiting its degradation, this compound could potentially enhance antitumor immunity and inhibit tumor growth .
- Research indicates that compounds that inhibit 15-PGDH can lead to reduced cell proliferation in various cancer cell lines, highlighting the compound's potential as an adjunct therapy in cancer treatment .
Table 1: Summary of Key Research Findings on this compound
Pharmacological Profile
This compound exhibits a relatively low IC50 value of approximately 10 µM for inhibiting 15-PGDH activity . This potency indicates that it can effectively modulate prostaglandin levels at concentrations that are achievable in vivo.
Propiedades
IUPAC Name |
2-[5-[(4-ethoxycarbonylphenyl)diazenyl]-2-hydroxyphenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-2-24-17(23)11-3-5-13(6-4-11)18-19-14-7-8-15(20)12(9-14)10-16(21)22/h3-9,20H,2,10H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBSDOZYJSGLTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101158958 | |
Record name | 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101158958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78028-01-0 | |
Record name | 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78028-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101158958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of CAY10397?
A1: this compound acts as a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [, , , ]. This enzyme plays a crucial role in the degradation of prostaglandins, particularly prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound prevents the breakdown of prostaglandins, leading to their accumulation in cells and tissues.
Q2: How does this compound impact eicosanoid metabolism in macrophages?
A2: Research shows that this compound effectively reduces the formation of 15-oxo-eicosatetraenoic acid (15-oxo-ETE) in macrophages []. This effect is attributed to the inhibition of 15-PGDH, which is responsible for converting 15(S)-HETE to 15-oxo-ETE. This finding highlights the role of 15-PGDH in macrophage eicosanoid metabolism.
Q3: Does this compound affect the expression of cyclooxygenase-2 (COX-2)?
A4: Interestingly, research indicates that while this compound inhibits 15-PGDH and impacts cell proliferation, it does not significantly affect COX-2 expression in human gastric cancer cells []. This suggests that the effects of this compound on cell growth are primarily mediated through 15-PGDH inhibition rather than through direct modulation of COX-2 activity.
Q4: What are the potential implications of using this compound in cancer research?
A5: While this compound has shown promise in elucidating the role of 15-PGDH in various biological processes, it's important to note that inhibiting 15-PGDH with this compound was linked to increased proliferation of human gastric cancer cells in vitro []. This finding underscores the complex interplay between prostaglandin metabolism and cancer development and highlights the need for further investigation into the potential risks and benefits of targeting 15-PGDH in cancer therapy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.